Amdizalisib

PI3Kδ inhibitor selectivity Kinase profiling Off-target risk assessment

Amdizalisib (HMPL-689) is a next-generation ATP-competitive phosphoinositide 3-kinase delta (PI3Kδ) inhibitor with a proprietary molecular structure discovered and developed by HUTCHMED Limited. Currently under Phase II clinical development in China for relapsed/refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL), amdizalisib has received Breakthrough Therapy Designation from the China National Medical Products Administration for FL.

Molecular Formula C19H15ClN8
Molecular Weight 390.8 g/mol
CAS No. 1894229-05-0
Cat. No. B10823827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmdizalisib
CAS1894229-05-0
Molecular FormulaC19H15ClN8
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESCC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N
InChIInChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1
InChIKeyWKDBRCUUDXLTIM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amdizalisib Procurement Guide: PI3Kδ Inhibitor Selectivity and Clinical Differentiation


Amdizalisib (HMPL-689) is a next-generation ATP-competitive phosphoinositide 3-kinase delta (PI3Kδ) inhibitor with a proprietary molecular structure discovered and developed by HUTCHMED Limited [1]. Currently under Phase II clinical development in China for relapsed/refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL), amdizalisib has received Breakthrough Therapy Designation from the China National Medical Products Administration for FL [2]. Preclinical and clinical evidence positions amdizalisib as a distinct molecular entity within the PI3Kδ inhibitor class, with differentiation stemming from its unique chemical scaffold, target selectivity profile, and pharmacokinetic properties [1].

Amdizalisib Procurement: Why PI3Kδ Inhibitor Substitution Introduces Scientific and Clinical Risk


PI3Kδ inhibitors are not interchangeable despite shared nominal target class. Amdizalisib possesses a different molecular structure from other clinical-stage PI3Kδ inhibitors including parsaclisib (Incyte), idelalisib (Gilead), duvelisib (Verastem), and umbralisib (TG Therapeutics) [1]. This structural divergence translates into distinct selectivity profiles—amdizalisib demonstrates >250-fold selectivity over other PI3K isoforms compared to parsaclisib's reported ~120-fold selectivity for PI3Kδ over PI3Kγ [2][3]. Additionally, amdizalisib is not a substrate for breast cancer resistance protein (BCRP), a property that may reduce drug-drug interaction potential and mitigate gastrointestinal toxicity compared to BCRP-substrate PI3Kδ inhibitors [1]. Substitution with an alternative PI3Kδ inhibitor introduces uncertainty in kinase selectivity, off-target effects, ADME behavior, and ultimately clinical safety and efficacy outcomes.

Amdizalisib Technical Evidence Guide: Quantified Differentiation from Parsaclisib and Other PI3Kδ Inhibitors


Amdizalisib vs Parsaclisib: PI3Kδ Isoform Selectivity Fold Comparison

Amdizalisib exhibits >250-fold selectivity for PI3Kδ over other PI3K isoforms (α, β, γ) in biochemical enzyme inhibition assays [1]. In contrast, parsaclisib demonstrates ~120-fold selectivity for PI3Kδ over PI3Kγ in biochemical assays [2]. Additionally, amdizalisib showed no significant inhibition over 319 protein kinases at 1 µM concentration [1]. This selectivity advantage may translate to reduced off-target kinase inhibition.

PI3Kδ inhibitor selectivity Kinase profiling Off-target risk assessment

Amdizalisib PI3Kδ Biochemical Potency: IC50 Comparison Across Clinical-Stage Inhibitors

Amdizalisib potently inhibits PI3Kδ with IC50 values ranging from 0.8 nM to 3 nM across biochemical, cellular, and human whole blood assays [1]. The biochemical IC50 of amdizalisib (0.8-3 nM) is comparable to parsaclisib (IC50 = 1 nM at 1 mM ATP) and idelalisib (IC50 = 2.5 nM) [2][3]. While potency alone does not establish differentiation, amdizalisib maintains this potency across multiple assay formats, indicating consistent target engagement from purified enzyme to physiologically relevant whole blood conditions [1].

PI3Kδ enzymatic inhibition IC50 potency Biochemical assay

Amdizalisib Phase Ib Clinical Efficacy: ORR Comparison with Parsaclisib in Relapsed/Refractory Lymphoma

In a Phase Ib dose expansion study, amdizalisib demonstrated an objective response rate (ORR) of 87.5% (7/8 patients) in relapsed/refractory follicular lymphoma (FL) and 60.0% (3/5 patients) in marginal zone lymphoma (MZL) at the recommended Phase II dose of 30 mg QD [1]. For cross-study comparison, parsaclisib demonstrated an ORR of 70.1% in BTKi-naive mantle cell lymphoma (CITADEL-205) and 58.3% in MZL (CITADEL-204) [2][3]. Due to small sample sizes and different patient populations, these data are indicative rather than conclusive. Phase II registration studies (NCT04849351) with ~180 patients are ongoing to confirm these preliminary efficacy signals [4].

Follicular lymphoma Marginal zone lymphoma Objective response rate Phase Ib clinical trial

Amdizalisib BCRP Substrate Liability: Differentiation from BCRP-Substrate PI3Kδ Inhibitors

Amdizalisib is not a substrate for breast cancer resistance protein (BCRP), a key efflux transporter in the gastrointestinal tract and blood-brain barrier [1]. This property distinguishes amdizalisib from PI3Kδ inhibitors that are BCRP substrates, which may experience reduced oral absorption and increased local GI exposure due to transporter-mediated efflux. Additionally, amdizalisib demonstrated high cell permeability without P-glycoprotein (P-gp) substrate liability [1]. The absence of BCRP substrate liability may reduce the risk of drug-drug interactions with BCRP inhibitors and potentially mitigate GI toxicity associated with local drug accumulation [1].

BCRP efflux transporter Drug-drug interaction Oral bioavailability Gastrointestinal toxicity

Amdizalisib CYP Inhibition Profile: Reduced Drug-Drug Interaction Risk Assessment

Amdizalisib exhibited modest inhibition of CYP2C8 and CYP2C9 with IC50 values of 30.4 µM and 10.7 µM, respectively, and showed no inhibition of BCRP-mediated transport [1]. At clinically relevant concentrations, these IC50 values are substantially higher than expected plasma drug levels, suggesting low risk of CYP-mediated drug-drug interactions. This profile may be advantageous for combination therapy with agents metabolized by CYP3A4 or CYP2D6, which are unaffected by amdizalisib [1].

CYP enzyme inhibition Drug-drug interaction Hepatic metabolism Combination therapy

Amdizalisib Human Pharmacokinetics: Rapid Absorption and Consistent Exposure Profile

In healthy Chinese volunteers, amdizalisib demonstrated rapid oral absorption with a median Tmax of 2.5 hours after a single 30 mg oral dose [1]. Peak plasma concentration (Cmax) reached 244 ± 48.9 ng/mL, and total exposure (AUC0-t) was 1870 ± 474 h·ng/mL [1]. Amdizalisib exhibits dose-proportional pharmacokinetics across the studied dose range [2]. No serious adverse events or drug-related deaths occurred in this study [1].

Oral bioavailability Pharmacokinetics Tmax AUC Cmax

Amdizalisib Application Scenarios: Evidence-Based Selection for Preclinical and Clinical Research Programs


PI3Kδ Inhibitor Benchmarking and Selectivity Profiling Studies

Amdizalisib is suitable as a high-selectivity PI3Kδ reference compound for kinase selectivity panels and off-target screening assays. With >250-fold selectivity over other PI3K isoforms and no significant inhibition of 319 protein kinases at 1 µM, amdizalisib provides a benchmark for evaluating novel PI3Kδ inhibitors [1]. Researchers comparing PI3Kδ inhibitors should consider amdizalisib's superior isoform selectivity relative to parsaclisib (~120-fold) when designing selectivity profiling experiments [1][2].

Combination Therapy Development in B-Cell Malignancy Models

Amdizalisib is positioned for combination therapy research based on preclinical evidence showing enhanced anti-tumor activity when combined with rituximab, BTK inhibitors, and venetoclax in B-cell lymphoma xenograft models [1]. Its low CYP inhibition profile (CYP2C8 IC50 30.4 µM, CYP2C9 IC50 10.7 µM) and lack of BCRP substrate liability reduce the likelihood of pharmacokinetic drug-drug interactions [2]. A Phase II combination study with tazemetostat (EZH2 inhibitor) is currently ongoing (NCT05713110) [3].

Follicular Lymphoma and Marginal Zone Lymphoma Clinical Research

Amdizalisib is the focus of a Phase II registration study (NCT04849351) in ~180 patients with relapsed/refractory FL and MZL, with ORR as the primary endpoint [1]. Preliminary Phase Ib data showed ORR of 87.5% in FL (7/8 patients) and 60.0% in MZL (3/5 patients) at the recommended Phase II dose of 30 mg QD [2]. Amdizalisib has received Breakthrough Therapy Designation in China for FL, supporting accelerated development pathways [3]. Researchers evaluating PI3Kδ inhibitors for FL should note the numerically higher ORR compared to parsaclisib's reported 70.1% in mantle cell lymphoma [4].

ADME and Transporter Pharmacology Studies

Amdizalisib serves as a model compound for investigating BCRP-independent oral absorption of PI3Kδ inhibitors. Unlike idelalisib and duvelisib, amdizalisib is not a BCRP substrate, yet maintains high oral bioavailability [1]. Tissue distribution studies in rats demonstrated extensive distribution with low brain-to-plasma exposure ratio, indicating limited blood-brain barrier penetration—a desirable property for peripheral B-cell malignancy targeting [1]. Plasma protein binding is approximately 90% [1].

Technical Documentation Hub

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